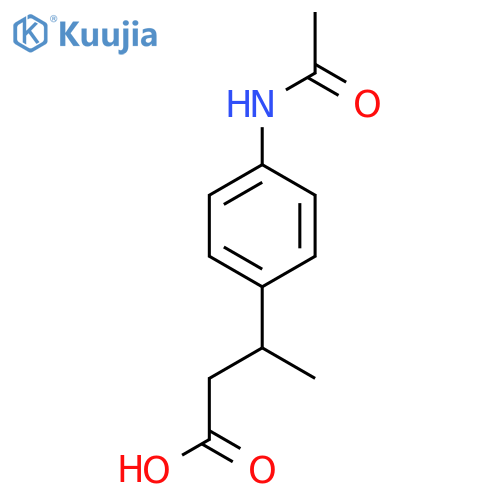

Cas no 6555-04-0 (3-(4-acetamidophenyl)butanoic acid)

3-(4-acetamidophenyl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-(4-acetamidophenyl)butanoic acid

- 6555-04-0

- EN300-1869736

-

- インチ: 1S/C12H15NO3/c1-8(7-12(15)16)10-3-5-11(6-4-10)13-9(2)14/h3-6,8H,7H2,1-2H3,(H,13,14)(H,15,16)

- InChIKey: SCKRHFJBTPSGOE-UHFFFAOYSA-N

- ほほえんだ: OC(CC(C)C1C=CC(=CC=1)NC(C)=O)=O

計算された属性

- せいみつぶんしりょう: 221.10519334g/mol

- どういたいしつりょう: 221.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 257

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.4Ų

- 疎水性パラメータ計算基準値(XlogP): 1.2

3-(4-acetamidophenyl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1869736-0.1g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 0.1g |

$842.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-10g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 10g |

$4114.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-1g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 1g |

$956.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-0.25g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 0.25g |

$880.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-0.05g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 0.05g |

$803.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-5g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 5g |

$2774.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-2.5g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 2.5g |

$1874.0 | 2023-09-18 | ||

| Enamine | EN300-1869736-5.0g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 5g |

$2981.0 | 2023-05-26 | ||

| Enamine | EN300-1869736-10.0g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 10g |

$4421.0 | 2023-05-26 | ||

| Enamine | EN300-1869736-0.5g |

3-(4-acetamidophenyl)butanoic acid |

6555-04-0 | 0.5g |

$919.0 | 2023-09-18 |

3-(4-acetamidophenyl)butanoic acid 関連文献

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

3-(4-acetamidophenyl)butanoic acidに関する追加情報

3-(4-Acetamidophenyl)Butanoic Acid (CAS No. 6555-04-0): A Comprehensive Overview

3-(4-Acetamidophenyl)Butanoic Acid, also known by its CAS registry number 6555-04-0, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a phenyl group substituted with an acetamide moiety and a butanoic acid chain. The molecule's structure lends it versatile properties, making it a valuable component in various applications.

The chemical formula of 3-(4-Acetamidophenyl)Butanoic Acid is C11H13NO2, with a molecular weight of 189.22 g/mol. Its structure consists of a benzene ring substituted at the para position with an acetamide group (-NHCOCH3) and a butanoic acid chain (-CH2CH2CH2COOH). This combination of functional groups provides the compound with both aromatic and carboxylic acid characteristics, which are essential for its reactivity and applications.

Recent studies have highlighted the potential of 3-(4-Acetamidophenyl)Butanoic Acid in drug discovery and development. Researchers have explored its role as a precursor for bioactive molecules, particularly in the design of novel antibiotics and anti-inflammatory agents. The compound's ability to form hydrogen bonds due to its carboxylic acid group makes it an attractive candidate for drug delivery systems, where such interactions are crucial for stability and bioavailability.

In addition to its pharmacological applications, 3-(4-Acetamidophenyl)Butanoic Acid has found utility in materials science. Its aromatic ring and functional groups make it suitable for use in the synthesis of advanced polymers and coatings. Recent advancements in polymer chemistry have demonstrated the compound's potential as a building block for high-performance materials with tailored mechanical and thermal properties.

The synthesis of 3-(4-Acetamidophenyl)Butanoic Acid typically involves multi-step organic reactions. One common approach involves the Friedel-Crafts acylation of acetanilide followed by alkylation to introduce the butanoic acid chain. This method has been optimized in recent studies to improve yield and purity, making it more accessible for large-scale production.

The compound's stability under various conditions has also been a focus of recent research. Studies have shown that 3-(4-Acetamidophenyl)Butanoic Acid exhibits good thermal stability up to 180°C, making it suitable for high-temperature applications. Its resistance to hydrolysis under neutral conditions further enhances its applicability in aqueous environments.

In conclusion, 3-(4-Acetamidophenyl)Butanoic Acid (CAS No. 6555-04-0) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within organic chemistry, pharmacology, and materials science.

6555-04-0 (3-(4-acetamidophenyl)butanoic acid) 関連製品

- 2171690-33-6(1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)

- 1385295-99-7(3-(3-Chloro-2-cyanophenoxy)-N-(cyanomethyl)-N-methylbenzamide)

- 1361703-88-9(3-Chloro-2-(2,6-dichlorophenyl)pyridine-6-acetic acid)

- 1226363-57-0(1-(2-methoxy-4,5-dimethylphenyl)methanamine)

- 1421461-83-7(5-bromo-N-3-(2-phenyl-1H-imidazol-1-yl)propylfuran-2-carboxamide)

- 130727-53-6(Ethanethioic acid,S-(29-hydroxy-12,15,18,21,24,27-hexaoxanonacos-1-yl) ester)

- 1394042-17-1(3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride)

- 2227820-70-2(rac-(1R,3S)-2,2-dimethyl-3-2-(trifluoromethyl)phenylcyclopropan-1-amine)

- 1879276-32-0(benzyl N-[4-cyano-2-(trifluoromethyl)phenyl]carbamate)

- 2668314-60-9(Methyl 7(E)-nonadecenoate)